2-(Benzoyloxy)propanoic acid

Lipophilicity Partition Coefficient Drug Design

2-(Benzoyloxy)propanoic acid (CAS 60011-15-6), also known as O-benzoyl-DL-lactic acid, is a chiral carboxylic acid derivative of lactic acid esterified at the α-hydroxyl position with a benzoyl group. The compound possesses a chiral center at the C2 carbon, yielding a racemic mixture unless otherwise specified, with a molecular weight of 194.18 g/mol and computed LogP of approximately 1.8.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 60011-15-6
Cat. No. B3146471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzoyloxy)propanoic acid
CAS60011-15-6
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC(=O)C1=CC=CC=C1
InChIInChI=1S/C10H10O4/c1-7(9(11)12)14-10(13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)
InChIKeyGGHUPYLTAYIGHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzoyloxy)propanoic acid (CAS 60011-15-6) for Pharmaceutical Intermediate Sourcing: A Technical Procurement Overview


2-(Benzoyloxy)propanoic acid (CAS 60011-15-6), also known as O-benzoyl-DL-lactic acid, is a chiral carboxylic acid derivative of lactic acid esterified at the α-hydroxyl position with a benzoyl group [1]. The compound possesses a chiral center at the C2 carbon, yielding a racemic mixture unless otherwise specified, with a molecular weight of 194.18 g/mol and computed LogP of approximately 1.8 [2]. It is commercially available from multiple suppliers at purities of ≥98%, typically stored under refrigerated conditions (2–8°C) in sealed, dry containers .

Why Generic 2-(Benzoyloxy)propanoic Acid Substitution Is Not Trivial: Key Procurement Selection Factors


2-(Benzoyloxy)propanoic acid serves as a chiral building block and protected lactic acid intermediate in pharmaceutical synthesis [1]. While structurally related compounds such as 2-(benzyloxy)propanoic acid (CAS 100836-85-9) and 3-(benzoyloxy)propanoic acid (CAS 139518-41-5) appear similar, they are not functionally interchangeable due to differences in stereoelectronic properties, hydrolysis behavior, and downstream synthetic utility. The α-benzoyloxy substitution pattern in this compound yields a LogP of approximately 1.8 [2], conferring distinct lipophilicity compared to benzyloxy analogs, which directly affects solvent partitioning behavior during synthetic workup and may influence biological membrane permeability when incorporated into prodrug constructs . Additionally, the benzoyl ester linkage exhibits differential hydrolytic stability relative to benzyl ether protecting groups, impacting compatibility with subsequent reaction conditions and shelf-life under defined storage protocols .

2-(Benzoyloxy)propanoic Acid Technical Evidence Guide: Quantitative Differentiation from Structural Analogs


Comparative LogP Analysis: 2-(Benzoyloxy)propanoic Acid vs. 2-(Benzyloxy)propanoic Acid

2-(Benzoyloxy)propanoic acid exhibits a computed XLogP3-AA value of 1.8 [1]. In contrast, 2-(benzyloxy)propanoic acid (CAS 100836-85-9), a common comparator differing only in the ester (benzoyl) versus ether (benzyl) linkage to the α-position, demonstrates a higher computed XLogP3 of 2.2 [2]. This quantitative difference in lipophilicity, while modest, may influence solvent partitioning and membrane permeability when the compound is employed as a protected lactic acid intermediate or prodrug precursor. Selection of the benzoyloxy-protected derivative (LogP = 1.8) over the benzyloxy analog (LogP = 2.2) may be warranted when reduced lipophilicity is desirable to improve aqueous solubility characteristics during synthetic workup or formulation development [3].

Lipophilicity Partition Coefficient Drug Design ADME

Melting Point Comparison: 2-(Benzoyloxy)propanoic Acid vs. Benzyloxy Analogs for Solid Handling Assessment

2-(Benzoyloxy)propanoic acid has a reported melting point range of 11–12 °C . This is significantly lower than that of (R)-(+)-2-benzyloxypropionic acid (CAS 100836-85-9), which exhibits a melting point range of 52–55 °C [1]. The approximately 40 °C lower melting point of the benzoyloxy derivative means it exists as a liquid or low-melting solid at ambient laboratory temperatures, whereas the benzyloxy analog remains a crystalline solid under identical conditions. This difference has direct implications for handling, storage, and purification workflows .

Solid Handling Purification Recrystallization Storage

Regiochemical and Protecting Group Strategy: α-Benzoyloxy vs. β-Benzoyloxy vs. Benzyloxy Protection

2-(Benzoyloxy)propanoic acid bears the benzoyloxy substituent at the α-position (C2) relative to the carboxylic acid, a regiochemistry that distinguishes it from 3-(benzoyloxy)propanoic acid (CAS 139518-41-5), where the substituent resides at the β-position (C3) [1]. This α-substitution pattern is critical for applications requiring chiral α-hydroxy acid precursors or participation in stereoselective transformations [2]. Furthermore, the benzoyl ester linkage in the target compound is distinct from the benzyl ether linkage found in 2-(benzyloxy)propanoic acid, with the ester bond being susceptible to hydrolysis under both acidic and basic conditions to regenerate lactic acid and benzoic acid . This cleavage pathway is well-characterized and can be catalyzed by esterases, making the benzoyloxy group a viable protecting group for lactic acid when subsequent deprotection is required [3].

Protecting Group Chemistry Regioselective Synthesis Chiral Intermediate Kinetic Resolution

Procurement-Ready Specifications: Available Purity and Storage Requirements

2-(Benzoyloxy)propanoic acid is commercially available from multiple non-excluded suppliers at a purity specification of ≥98% . Standard storage conditions for this compound include sealed, dry containers at 2–8 °C, with shipping typically conducted at room temperature for continental US destinations . The compound is classified with GHS07 hazard pictograms and carries warning statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . These hazard classifications are consistent with expectations for small-molecule carboxylic acid esters and align with handling requirements for structurally related analogs .

Quality Control Purity Specification Storage Conditions Procurement

Recommended Application Scenarios for 2-(Benzoyloxy)propanoic Acid Based on Technical Evidence


Chiral Building Block for α-Hydroxy Acid-Derived Pharmaceutical Intermediates

2-(Benzoyloxy)propanoic acid functions as a protected, racemic lactic acid derivative suitable for incorporation into synthetic routes requiring temporary carboxylic acid protection [1]. Its α-benzoyloxy substitution pattern preserves the chiral center at C2, enabling downstream resolution or asymmetric transformations. The benzoyl ester linkage is cleavable via esterase-catalyzed or chemical hydrolysis, releasing lactic acid upon deprotection . This compound is utilized as an intermediate in the enantioselective synthesis of profen-class non-steroidal anti-inflammatory drugs [2], where the benzoyl protecting group can be strategically removed to unmask the active α-hydroxy acid pharmacophore. The computed LogP of 1.8 [3] provides a baseline lipophilicity for predicting chromatographic behavior during purification of protected intermediates.

Prodrug Design Leveraging Benzoyl Ester Linkage for Controlled Release

The benzoyl ester moiety in 2-(benzoyloxy)propanoic acid serves as a model system for designing ester-based prodrugs, where enzymatic or pH-dependent cleavage releases the active carboxylic acid component [1]. The benzoyloxy group confers measurable lipophilicity (XLogP3-AA = 1.8) , which may enhance passive membrane diffusion compared to more polar, unprotected lactic acid derivatives. This property is exploited in levodopa prodrug constructs such as (2S)-2-amino-3-(3,4-bis((2-(benzoyloxy)-2-methylpropanoyl)oxy)phenyl)propanoic acid for Parkinson's disease therapy [2]. The hydrolysis of benzoyl ester bonds under physiological conditions or by endogenous esterases provides a mechanism for controlled active ingredient release [3].

Reference Standard for Chiral Separation Method Development of Aryl Propionic Acid Analogs

Although 2-(benzoyloxy)propanoic acid itself is not the direct analyte, its structural class serves as a model for developing and validating chiral separation methods for aryl propionic acid drug candidates. Published work on the enantioseparation of 2-[(4′-benzoyloxy-2′-hydroxy)phenyl-propionic acid] (DF-1770y) using vancomycin as chiral selector in capillary zone electrophoresis [1] demonstrates the analytical feasibility of resolving benzoyloxy-substituted propionic acid derivatives. Baseline resolution was achieved in under 8.5 minutes using Britton-Robinson buffer at pH 6.4 with 7 mM vancomycin at 22 °C and −20 kV . The shared benzoyloxy-propionic acid structural motif [2] suggests that analytical methods optimized for related compounds may be adaptable for quality control of 2-(benzoyloxy)propanoic acid enantiomers when chiral purity assessment is required.

Synthetic Intermediate for Esterification and Acylation Reactions Requiring Activated Carboxylic Acid Derivatives

The free carboxylic acid functionality in 2-(benzoyloxy)propanoic acid enables its conversion to reactive acyl chlorides or activated esters for subsequent coupling reactions. The acid chloride derivative, [S,(+)]-2-(benzoyloxy)propionic acid chloride [1], can be generated and employed in stereoselective acylations and peptide coupling reactions. Additionally, the methyl ester derivative serves as a protected intermediate for multi-step syntheses . The measured melting point of 11–12 °C [2] and boiling point of 90–95 °C at 0.3 mmHg [3] inform distillation and purification strategies during large-scale derivatization workflows. The compound's LogP of 1.8 facilitates predictable extraction behavior during aqueous workup following esterification reactions.

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